molecular formula C3H6BrCl B110360 2-Bromo-1-chloropropane CAS No. 3017-95-6

2-Bromo-1-chloropropane

Cat. No.: B110360
CAS No.: 3017-95-6
M. Wt: 157.44 g/mol
InChI Key: PUJJZGFFAQHYEX-UHFFFAOYSA-N
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Description

2-Bromo-1-chloropropane, with the chemical formula C3H6BrCl, is an alkyl halide. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propane backbone. It is a colorless liquid with a density of 1.537 g/mL and a boiling point of approximately 116.6°C . The compound is notable for its chiral center, making it useful in enantiomeric resolution studies in chromatography .

Mechanism of Action

Target of Action

2-Bromo-1-chloropropane (C3H6BrCl) is an alkyl halide . Alkyl halides are a class of organic compounds that contain halogen atoms (such as bromine and chlorine) attached to carbon atoms. The primary targets of alkyl halides are the nucleophilic sites in other molecules, where a nucleophile is a species that donates an electron pair to form a chemical bond.

Mode of Action

The mode of action of this compound involves elimination reactions . In these reactions, a base, such as a hydroxide ion, removes a hydrogen ion from the carbon atom next to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene .

Pharmacokinetics

As an alkyl halide, it is likely to be lipophilic (log p 2262 ), which could influence its absorption and distribution within the body

Result of Action

The primary result of the action of this compound is the production of propene through elimination reactions . This can have various molecular and cellular effects, depending on the context in which the reaction occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloropropane can be synthesized through the halogenation of propane. One common method involves the reaction of propane with bromine and chlorine under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine and chlorine atoms are introduced to the propane molecule in the presence of light or heat to initiate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale halogenation reactors. The process requires precise control of temperature and pressure to ensure the selective formation of the desired product. The use of catalysts and inhibitors may also be employed to optimize the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Elimination: Strong bases such as potassium hydroxide in ethanol.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or other substituted alkanes.

    Elimination: The major product is propene.

Scientific Research Applications

2-Bromo-1-chloropropane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-chloropropane is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to its mono-halogenated counterparts. Its chiral center also makes it valuable in stereochemical studies and enantiomeric resolution .

Properties

IUPAC Name

2-bromo-1-chloropropane
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InChI

InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3
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InChI Key

PUJJZGFFAQHYEX-UHFFFAOYSA-N
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Canonical SMILES

CC(CCl)Br
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Molecular Formula

C3H6BrCl
Record name 2-BROMO-1-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID30871003
Record name Propane, 2-bromo-1-chloro-
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Molecular Weight

157.44 g/mol
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Physical Description

2-bromo-1-chloropropane is a colorless odorless liquid. Insoluble in water. Nonflammable., Colorless odorless liquid; [CAMEO]
Record name 2-BROMO-1-CHLOROPROPANE
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Boiling Point

244 °F at 760 mmHg (NTP, 1992)
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Density

1.537 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

11.3 [mmHg]
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CAS No.

3017-95-6
Record name 2-BROMO-1-CHLOROPROPANE
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Synthesis routes and methods

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about how 2-Bromo-1-chloropropane interacts with a copper surface?

A1: The research by Zhou et al. [] delves into the adsorption behavior of this compound on a Cu(111) surface. While the abstract doesn't provide specific details on the interaction, it highlights that both molecular and dissociative adsorption occur. This implies that this compound can exist on the copper surface both as an intact molecule and in a fragmented form where bonds are broken upon contact with the copper atoms. The study likely explores the conditions favoring each adsorption mode and the resulting surface species. This information is crucial for understanding the potential of this compound in surface modification or as a reactant in copper-catalyzed reactions.

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